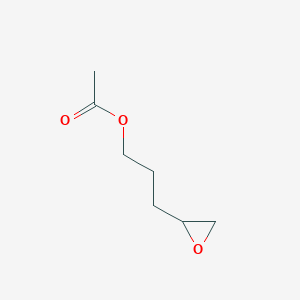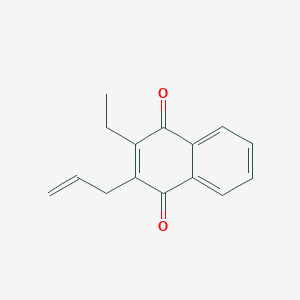![molecular formula C7H7ClO2 B14003533 7-Chlorobicyclo[2.2.1]heptane-2,3-dione CAS No. 824-25-9](/img/structure/B14003533.png)
7-Chlorobicyclo[2.2.1]heptane-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chlorobicyclo[221]heptane-2,3-dione is a bicyclic compound with the molecular formula C7H7ClO2 It is a derivative of norbornane, featuring a chlorine atom and two ketone groups at the 2 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorobicyclo[2.2.1]heptane-2,3-dione typically involves the chlorination of bicyclo[2.2.1]heptane-2,3-dione. One common method is the reaction of bicyclo[2.2.1]heptane-2,3-dione with thionyl chloride (SOCl2) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-Chlorobicyclo[2.2.1]heptane-2,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxyl derivatives.
Reduction Reactions: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions (OH-) in aqueous or alcoholic solutions.
Reduction: Reducing agents like NaBH4 or LiAlH4 in anhydrous solvents.
Oxidation: Oxidizing agents like KMnO4 in acidic or basic conditions.
Major Products Formed
Substitution: Hydroxyl derivatives.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids.
Aplicaciones Científicas De Investigación
7-Chlorobicyclo[2.2.1]heptane-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-Chlorobicyclo[2.2.1]heptane-2,3-dione involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A similar bicyclic compound with an oxygen atom in place of the chlorine atom.
7,7-Dichlorobicyclo[2.2.1]heptane: A derivative with two chlorine atoms.
Bicyclo[2.2.1]heptane-2,3-dione: The parent compound without the chlorine substitution.
Uniqueness
7-Chlorobicyclo[2.2.1]heptane-2,3-dione is unique due to the presence of both chlorine and ketone functional groups, which confer distinct reactivity and potential applications compared to its analogs. The chlorine atom enhances its electrophilicity, making it more reactive in substitution reactions, while the ketone groups provide sites for reduction and oxidation reactions.
Propiedades
Número CAS |
824-25-9 |
|---|---|
Fórmula molecular |
C7H7ClO2 |
Peso molecular |
158.58 g/mol |
Nombre IUPAC |
7-chlorobicyclo[2.2.1]heptane-2,3-dione |
InChI |
InChI=1S/C7H7ClO2/c8-5-3-1-2-4(5)7(10)6(3)9/h3-5H,1-2H2 |
Clave InChI |
HQZZGUDAHNYWJC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(C1C(=O)C2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


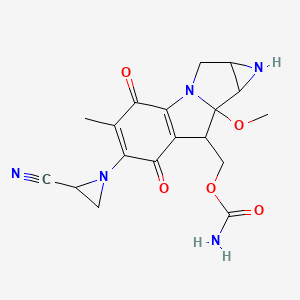
![O2-tert-butyl O7-ethyl 2,5-diazaspiro[3.4]octane-2,7-dicarboxylate](/img/structure/B14003461.png)
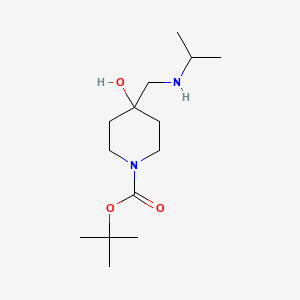
![[3-[3-(3-Methylsulfonyloxypropanoylamino)propylamino]-3-oxopropyl] methanesulfonate](/img/structure/B14003464.png)
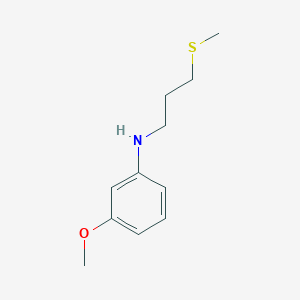
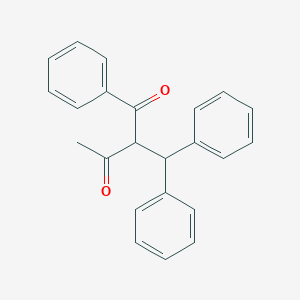
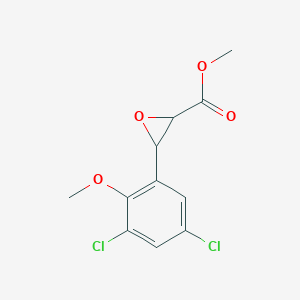
![N-[2-(Diethylamino)ethyl]-2,4,6-trimethylbenzamide](/img/structure/B14003470.png)
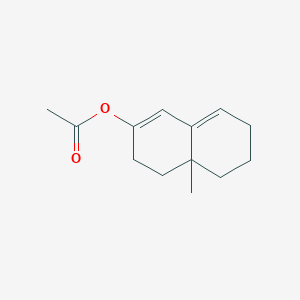
![((1AS,6bR)-5-methylenehexahydrocyclopropa[a]pyrrolizin-6a(4H)-yl)methanol](/img/structure/B14003476.png)

![1-[4-(trifluoromethyl)phenyl]imidazolidine-2-thione](/img/structure/B14003493.png)
